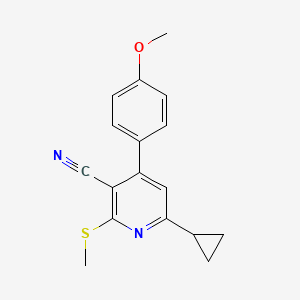

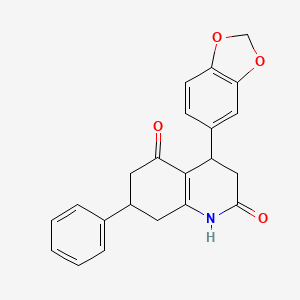

![molecular formula C18H27NO3 B5545391 4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)

4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules involving pyrrolidinyl and phenyl groups, akin to our compound of interest, typically involves multicomponent reactions or sophisticated organic synthesis techniques. For instance, Sharma et al. (2013) detailed the synthesis of a compound through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, demonstrating the complexity and precision required in such syntheses (Sharma et al., 2013).

Molecular Structure Analysis

Molecular structure analysis involves spectroscopic methods and computational studies to elucidate the geometry, bond lengths, and angles. Ulaş (2021) conducted a thorough analysis using FTIR, NMR, UV-Vis spectrometry, and computational methods to study the structure of a related alkylaminophenol compound, showcasing the depth of analysis achievable for complex molecules (Ulaş, 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds with pyrrolidinyl and phenyl groups are diverse, ranging from cyclocondensations to transaminations. For example, Mahata et al. (2003) explored the synthesis of heterocycles with aldehyde functionality through cyclocondensation, highlighting the chemical reactivity of such compounds (Mahata et al., 2003).

Physical Properties Analysis

Physical properties such as solubility, thermal stability, and hydrophobicity can be determined through experimental analysis. Huang et al. (2017) synthesized a series of polyimides from a similar compound, revealing insights into solubility, thermal stability, and hydrophobicity (Huang et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity with other substances and the formation of specific products, are pivotal. Singh et al. (2013) demonstrated the use of a pyrrolidine-based catalyst for the Michael addition, emphasizing the chemical versatility of compounds with pyrrolidine units (Singh et al., 2013).

Applications De Recherche Scientifique

Catalytic Applications

Studies have explored the catalytic efficiency of pyrrolidine derivatives in chemical reactions. For instance, Singh et al. (2013) discussed the use of a pyrrolidine-based catalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, highlighting the potential of pyrrolidine derivatives in facilitating stereoselective chemical synthesis (Singh et al., 2013).

CO2 Solubility Analysis

Liu et al. (2019) investigated the CO2 equilibrium solubility in solutions of novel tertiary amines, including 1-(2-Hydroxyethyl)pyrrolidine, emphasizing the importance of understanding the interactions between CO2 and amine solutions for applications such as carbon capture and sequestration (Liu et al., 2019).

Pyrolytic Reactions

The gas-phase pyrolytic reaction of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives was studied by Dib et al. (2008), revealing insights into the kinetics and mechanisms of pyrolysis that could be relevant to the thermal decomposition of related compounds (Dib et al., 2008).

Antioxidant Activity

Nguyen et al. (2022) synthesized and evaluated the antioxidant activity of 3-pyrroline-2-ones, demonstrating the potential of pyrrolidine derivatives in acting as effective radical scavengers, which might hint at similar properties in closely related compounds (Nguyen et al., 2022).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-(2-hydroxyethyl)pyrrolidin-1-yl]-[4-(3-hydroxy-3-methylbutyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO3/c1-18(2,22)11-9-14-5-7-15(8-6-14)17(21)19-12-3-4-16(19)10-13-20/h5-8,16,20,22H,3-4,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJDXWJOCNZGRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)C(=O)N2CCCC2CCO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-{[2-(2-Hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

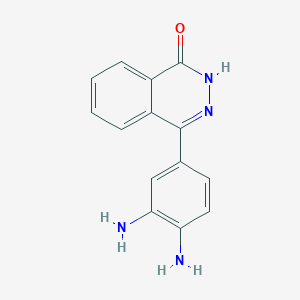

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

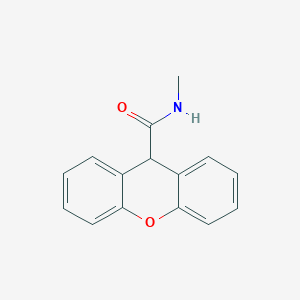

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)

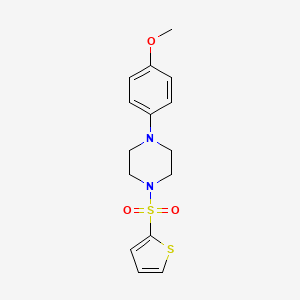

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![4-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyridine](/img/structure/B5545353.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-methylbenzylidene)acetohydrazide](/img/structure/B5545364.png)

![1-(3-furoyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1,4-diazepane](/img/structure/B5545386.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5545401.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)